molecular formula C13H17N B1583112 4-Phenylquinuclidine CAS No. 51069-11-5

4-Phenylquinuclidine

Cat. No. B1583112
CAS RN: 51069-11-5
M. Wt: 187.28 g/mol
InChI Key: CSKNWIPXDBBWRW-UHFFFAOYSA-N
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Description

4-Phenylquinuclidine is a chemical compound with the molecular formula C13H17N and a molecular weight of 187.28 . It is primarily used for research and development purposes .

Scientific Research Applications

  • Synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives

    • Scientific Field: Organic Chemistry
    • Application Summary: 4-Phenylquinuclidine is used in the synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives .
    • Methods of Application: The synthetic methodology involves the use of starting materials viz. quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl tri uoromethanesulfonate and cesium uoride .
    • Results or Outcomes: This synthetic methodology provides a new environmentally benign way for the preparation of several unnatural series of 4-phenoxyquinazoline, 2-phenoxyquinoxaline and 2-phenoxypyridine compounds with high yields and broad substrate scope .
  • Design and synthesis of potential antitumor agents

    • Scientific Field: Medicinal Chemistry
    • Application Summary: 4-Phenylquinuclidine is used in the design and synthesis of novel 4-phenoxyquinoline derivatives as potential antitumor agents .
    • Methods of Application: A series of novel 4-phenoxyquinoline derivatives containing 3-amino-2-cyano-acrylamide framework was designed and synthesized .
    • Results or Outcomes: Most of the compounds exhibited moderate-to-significant cytotoxicity and high selectivity against one or more cell lines as compared with Foretinib .
  • Development of “turn-on” fluorescent probes

    • Scientific Field: Biochemistry
    • Application Summary: 4-Phenylquinuclidine is used in the development of “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

Safety And Hazards

4-Phenylquinuclidine may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for 4-Phenylquinuclidine are not mentioned in the search results, it’s worth noting that advancements in fields such as nanotechnology, directed evolution, and electroanalytical tools for biosensing are likely to influence future research and applications of similar compounds .

properties

IUPAC Name

4-phenyl-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-12(5-3-1)13-6-9-14(10-7-13)11-8-13/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKNWIPXDBBWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199070
Record name 1-Azabicyclo(2.2.2)octane, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylquinuclidine

CAS RN

51069-11-5
Record name 4-Phenylquinuclidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51069-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azabicyclo(2.2.2)octane, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051069115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octane, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(3,4-Dichlorophenyl)-4-[2-[4-phenyl-1-azoniabicyclo[2.2.2]oct-1-yl]ethyl]-3-methyl-1-[3,5-bis(trifluoromethyl)benzyl]imidazolidin-2-one chloride A mixture of the compound obtained in the previous step and 0.35 g of 4-phenyl-1-azabicyclo[2.2.2]-octane in 1 ml of DMF is heated at 80° C. for 3 hours. After cooling to RT, the reaction mixture is poured into a mixture of 50 ml of water, 50 ml of DCM and 3 ml of concentrated HCl and stirred for 5 minutes. The precipitate formed is wrung, washed with water, with DCM and then with ether and dried to give 0.3 g of the expected product. M.p.=290 C.
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
4-(3,4-Dichlorophenyl)-4-[2-[4-phenyl-1-azoniabicyclo[2.2.2]oct-1-yl]ethyl]-3-methyl-1-[3,5-bis(trifluoromethyl)benzyl]imidazolidin-2-one chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
TD Perrine - The Journal of Organic Chemistry, 1957 - ACS Publications
… This paper presents the synthesis and structure proof of 4-phenylquinuclidine,the first 4-arylquinuclidine tobe reported. The physical and physiological properties are briefly discussed, …
Number of citations: 23 pubs.acs.org
AA PATCHETT, B WITKOP - The Journal of Organic Chemistry, 1957 - ACS Publications
… This paper presents the synthesis and structure proof of 4-phenylquinuclidine,the first 4-arylquinuclidine tobe reported. The physical and physiological properties are briefly discussed, …
Number of citations: 33 pubs.acs.org
J Wang, B Huang, Y Gao, C Yang… - The Journal of Organic …, 2019 - ACS Publications
… The use of other quinuclidine derivatives such as 4-phenylquinuclidine and quinuclidin-3-yl acetate bases showed slightly lower efficiency (entries 2, 3). K 2 HPO 4 is essential for the …
Number of citations: 19 pubs.acs.org
EE Mikhlina, LN Yakhontov - Chemistry of Heterocyclic Compounds, 1984 - Springer
… It has been shown that 2-hydroxy-4-phenylquinuclidine (LXIII) is considerably more stable … and its hydrochloride gives 2-acetoxy-4-phenylquinuclidine hydrochloride LXIV (R = 0COCH3…
Number of citations: 4 link.springer.com
WA Renters, GJ Gibs, MJ Weiss - Journal of Heterocyclic …, 1967 - Wiley Online Library
… In addition to the well known activity of the quinine alkaloids, biological activities have been reported for quinuelidine hydrochloride, 4-phenylquinuclidine, and a number of aminoalkyl…
Number of citations: 0 onlinelibrary.wiley.com
Z Wen, V Salmaso, YH Jung, NB Phung… - Journal of medicinal …, 2022 - ACS Publications
… Bromination of 4-phenylquinuclidine (137) in bromine/acetic acid (1:2) under reflux for 4.5 h led to the formation of 4-(4-bromophenyl)quinuclidine (16) as the major prodrug, while …
Number of citations: 4 pubs.acs.org
A Abdel-Motleb, MA Ghareeb… - J. Adv. Biotechnol. Exp …, 2022 - academia.edu
Fungal extracts are considered a promising source of bioactive compounds that represent the basic core of the drug industry. This study aimed at exploring the antimicrobial, antioxidant …
Number of citations: 3 www.academia.edu
J Robichaud, R Oballa, P Prasit… - Journal of medicinal …, 2003 - ACS Publications
A novel series of nonpeptidic biaryl compounds was identified as potent and reversible inhibitors of cathepsin K. The P2−P3 amide bond of a known amino acetonitrile dipeptide 1 was …
Number of citations: 106 pubs.acs.org
HO Krabbenhoft - The Journal of Organic Chemistry, 1978 - ACS Publications
… m transformation has been documented previously,11 andhas also recently been found to take place in the somewhat related 2-chloro-4phenylquinuclidine system.18’19 The fact that a …
Number of citations: 1 pubs.acs.org
SG Sankar, J Li, K Johnson - 2008 - osti.gov
… into an acetic acid solution (glacial, 24 mL) of 4-phenylquinuclidine (0.69 g, 98%, 3.6 mmol). … being dried under vacuum, 71% based on 4-phenylquinuclidine). Melting point (in sealed …
Number of citations: 3 www.osti.gov

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